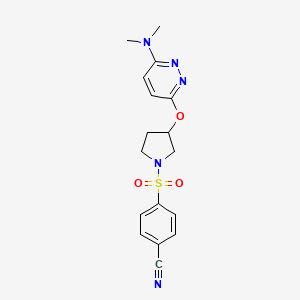

4-((3-((6-(Dimethylamino)pyridazin-3-yl)oxy)pyrrolidin-1-yl)sulfonyl)benzonitrile

Description

This compound features a benzonitrile core linked to a pyrrolidine sulfonyl group, which is further substituted with a 6-(dimethylamino)pyridazine moiety. The dimethylamino group on pyridazine likely improves solubility and electronic properties, making it a candidate for targeting enzymes or receptors requiring aromatic and polar interactions .

Properties

IUPAC Name |

4-[3-[6-(dimethylamino)pyridazin-3-yl]oxypyrrolidin-1-yl]sulfonylbenzonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19N5O3S/c1-21(2)16-7-8-17(20-19-16)25-14-9-10-22(12-14)26(23,24)15-5-3-13(11-18)4-6-15/h3-8,14H,9-10,12H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBLDWQRFWLNCLT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=NN=C(C=C1)OC2CCN(C2)S(=O)(=O)C3=CC=C(C=C3)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19N5O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

373.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((3-((6-(Dimethylamino)pyridazin-3-yl)oxy)pyrrolidin-1-yl)sulfonyl)benzonitrile typically involves multiple steps:

Formation of the Pyridazine Ring: The pyridazine ring can be synthesized through the reaction of appropriate hydrazine derivatives with diketones or other suitable precursors.

Attachment of the Dimethylamino Group: The dimethylamino group is introduced via nucleophilic substitution reactions, often using dimethylamine as the nucleophile.

Formation of the Pyrrolidine Ring: The pyrrolidine ring is typically formed through cyclization reactions involving amines and suitable electrophiles.

Sulfonylation: The sulfonyl group is introduced through sulfonylation reactions, often using sulfonyl chlorides.

Coupling with Benzonitrile: The final step involves coupling the pyridazine-pyrrolidine intermediate with benzonitrile, often using palladium-catalyzed cross-coupling reactions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the dimethylamino group, leading to the formation of N-oxides.

Reduction: Reduction reactions can target the nitrile group, converting it to primary amines.

Substitution: The compound can participate in various substitution reactions, particularly at the sulfonyl and pyridazine groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are commonly used.

Substitution: Nucleophiles such as amines, thiols, and alcohols can be used in substitution reactions, often under basic or acidic conditions.

Major Products

Oxidation: N-oxides and other oxidized derivatives.

Reduction: Primary amines and other reduced derivatives.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, 4-((3-((6-(Dimethylamino)pyridazin-3-yl)oxy)pyrrolidin-1-yl)sulfonyl)benzonitrile is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology

In biological research, this compound may be used as a probe to study the function of specific enzymes or receptors. Its ability to interact with biological molecules makes it a valuable tool for understanding biochemical pathways.

Medicine

In medicinal chemistry, this compound is of interest due to its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases or conditions.

Industry

In industry, this compound could be used in the development of new materials with unique properties, such as advanced polymers or coatings.

Mechanism of Action

The mechanism of action of 4-((3-((6-(Dimethylamino)pyridazin-3-yl)oxy)pyrrolidin-1-yl)sulfonyl)benzonitrile depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition or activation of these targets, leading to therapeutic effects.

Comparison with Similar Compounds

Structural and Functional Group Variations

Compound A (from ):

- Structure: 4-((Methyl(2-(1-(4-oxo-3-((2-(trimethylsilyl)ethoxy)methyl)-3,4-dihydropyrido[3,4-d]pyrimidin-8-yl)-1H-pyrazol-4-yl)ethyl)amino)methyl)benzonitrile

- Key Features: Pyrido[3,4-d]pyrimidin-4(3H)-one scaffold (vs. pyridazine in the target compound). Trimethylsilyl ethoxy methyl (SEM) protecting group (bulkier than dimethylamino). Benzonitrile and methylamino groups.

- Comparison: The SEM group in Compound A may reduce solubility compared to the dimethylamino group in the target compound.

Compound B (from ):

- Structure : 4-[(6-{4-[(3R)-3-({2,5,7-trimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl}oxy)pyrrolidin-1-yl]phenyl}pyridazin-3-yl)methyl]morpholine

- Key Features :

- Morpholine and triazolo[1,5-a]pyrimidinyl substituents.

- Molecular weight: 500.61 g/mol (higher than the target compound, estimated ~450–470 g/mol).

- Comparison: The morpholine group enhances hydrophilicity but may reduce membrane permeability. The rigid triazolo-pyrimidine system could improve metabolic stability compared to the dimethylamino-pyridazine in the target compound .

Compound C (from ):

- Structure : 3-[({2-[4-({[(4S)-4-methyl-2,5-dioxoimidazolidin-4-yl]methyl}sulfonyl)piperazin-1-yl]pyrimidin-5-yl}oxy)methyl]benzonitrile

- Key Features: Piperazine sulfonyl linker (vs. pyrrolidine in the target compound). Imidazolidinone ring with a chiral center.

- Comparison: Piperazine’s flexibility might allow better conformational adaptation to binding sites, whereas pyrrolidine offers moderate rigidity.

Research Findings and Implications

- Limitations :

- Lack of bulky protective groups (e.g., SEM in Compound A) could reduce metabolic stability compared to analogues.

- Piperazine-based linkers (Compound C) might offer better pharmacokinetics in certain contexts .

Biological Activity

4-((3-((6-(Dimethylamino)pyridazin-3-yl)oxy)pyrrolidin-1-yl)sulfonyl)benzonitrile is a compound that has garnered attention for its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

The compound has the following chemical characteristics:

- Molecular Formula : C₁₆H₂₀N₄O₂S

- Molecular Weight : 332.4 g/mol

- CAS Number : 2034479-26-8

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Kinases : Similar compounds have been shown to inhibit various kinases involved in signaling pathways related to cancer and inflammation. For instance, benzimidazole derivatives exhibit potent inhibition of p38 MAP kinase, which is crucial in inflammatory responses .

- Antitumor Activity : Research indicates that compounds with similar structures demonstrate significant antitumor activity by inducing apoptosis in cancer cells. The presence of specific substituents can enhance this activity, as seen in studies where modifications led to increased efficacy against tumor cell lines .

- Antimicrobial Properties : Some derivatives have shown promising antimicrobial activity, suggesting that this compound may also possess similar properties. The interaction with DNA has been noted to play a role in its effectiveness against microbial strains .

Biological Activity Data

A summary table of relevant biological activities and findings related to similar compounds is provided below:

| Compound Name | Activity Type | IC50 (µM) | Reference |

|---|---|---|---|

| Compound A | Antitumor | 6.26 | |

| Compound B | Antimicrobial | 10.5 | |

| Compound C | Kinase Inhibition | 0.12 |

Case Studies

Several studies have explored the biological activity of related compounds:

- Antitumor Studies : A study published in 2021 demonstrated that certain derivatives exhibited high antitumor activity across various cancer cell lines, with IC50 values significantly lower than those observed in 3D assays, indicating a strong potential for clinical applications .

- Kinase Inhibition : Another study highlighted the effectiveness of similar pyrrolidine-based compounds in inhibiting lymphocyte-specific kinase (Lck), which is pivotal in T-cell activation and proliferation. The most potent inhibitors had IC50 values as low as 0.007 µM .

- Antimicrobial Effects : In vitro tests revealed that modifications to the pyridazine moiety could enhance antimicrobial efficacy, making it a candidate for further development in treating bacterial infections .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.